molecular formula C11H9BrN2O2 B7496880 5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide

5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide

Cat. No. B7496880
M. Wt: 281.10 g/mol
InChI Key: ZBKWSRZSASPTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has been used extensively in scientific research. It is a potent inhibitor of a specific enzyme called CDK8, which plays a crucial role in regulating gene expression. The compound has been studied for its potential use in cancer treatment, as well as its effects on various biological processes.

Mechanism of Action

5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide works by inhibiting the activity of CDK8, which is a member of the cyclin-dependent kinase family of enzymes. CDK8 plays a crucial role in regulating gene expression by phosphorylating transcription factors. Inhibition of CDK8 activity leads to decreased expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been shown to have anti-tumor effects in various cancer cell lines, as well as in animal models of cancer. It has also been shown to have anti-inflammatory effects, and to improve glucose metabolism in animal models of diabetes. Additionally, the compound has been shown to affect various biological processes, including cell differentiation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its specificity for CDK8. This allows for precise modulation of gene expression, without affecting other CDKs. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide. One area of interest is the development of more potent and selective CDK8 inhibitors. Additionally, the compound could be studied for its effects on other biological processes, such as cell migration and invasion. Finally, the compound could be studied in combination with other cancer therapies, to determine its potential use in combination therapy.

Synthesis Methods

The synthesis of 5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide involves several steps, including the reaction of 6-methylpyridin-2-amine with furan-3-carboxylic acid, followed by bromination using N-bromosuccinimide. The final compound is obtained through purification and isolation.

Scientific Research Applications

The compound has been extensively studied for its potential use in cancer treatment. CDK8 has been found to be overexpressed in many types of cancer, and inhibiting its activity using 5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide has been shown to have anti-tumor effects. Additionally, the compound has been studied for its effects on various biological processes, including inflammation, metabolism, and cell differentiation.

properties

IUPAC Name

5-bromo-N-(6-methylpyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-3-2-4-10(13-7)14-11(15)8-5-9(12)16-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKWSRZSASPTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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